molecular formula C20H27N5O4 B2502625 8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-49-7

8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2502625
CAS No.: 941965-49-7
M. Wt: 401.467
InChI Key: KJDGCVVNXYDTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Research

Purine derivatives have been synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. Studies have found that certain purine derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential utility in cardiovascular research (Chłoń-Rzepa et al., 2004).

Antidepressant Properties

Purine derivatives have been investigated for their antidepressant properties. Synthesis of specific purine derivatives has led to compounds with pronounced antidepressant activity, highlighting their relevance in the study of mood disorders (Феркат Адельзянович Халиуллин et al., 2017).

Antimicrobial Activities

The synthesis of purine derivatives has also extended to antimicrobial applications. Certain derivatives have been synthesized and demonstrated in vitro antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, suggesting their utility in antimicrobial research (Sharma et al., 2004).

Analgesic Activity

Research on purine derivatives has identified compounds with significant analgesic and anti-inflammatory effects. This makes them candidates for further evaluation as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Hepatitis C Virus (HCV) Inhibition

Coumarin-purine ribofuranoside conjugates represent a novel direction in anti-HCV drug development. Some conjugates have shown the ability to inhibit HCV replication, presenting a new avenue for research into treatments for HCV (Hwu et al., 2011).

Properties

IUPAC Name

8-(butylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-4-5-9-21-19-22-17-16(18(27)23-20(28)24(17)3)25(19)11-14(26)12-29-15-8-6-7-13(2)10-15/h6-8,10,14,26H,4-5,9,11-12H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGCVVNXYDTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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